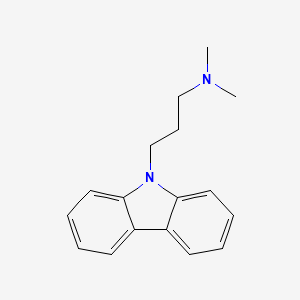
3-carbazol-9-yl-N,N-dimethylpropan-1-amine
Overview
Description
3-carbazol-9-yl-N,N-dimethylpropan-1-amine is a derivative of carbazole, an aromatic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine typically involves the functionalization of the carbazole core. One common method is the N-alkylation of carbazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-carbazol-9-yl-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 9,9’-bicarbazyl and other oligomeric products.
Reduction: Corresponding reduced carbazole derivatives.
Substitution: N-substituted carbazole derivatives.
Scientific Research Applications
3-carbazol-9-yl-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with similar structural features but lacking the dimethylamino propyl group.
N-vinyl carbazole: A derivative used in the production of polymers with photoconductive properties.
Poly(2,7-carbazole): A polymer with extended conjugation length and lower bandgap energy.
Uniqueness
3-carbazol-9-yl-N,N-dimethylpropan-1-amine is unique due to the presence of the dimethylamino propyl group, which enhances its solubility and reactivity. This functional group also imparts unique electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry .
Properties
CAS No. |
20811-26-1 |
|---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3-carbazol-9-yl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H20N2/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI Key |
YSZTZAYSHQJVQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
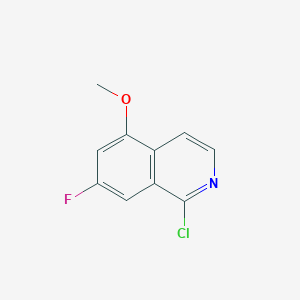
![N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B8786741.png)
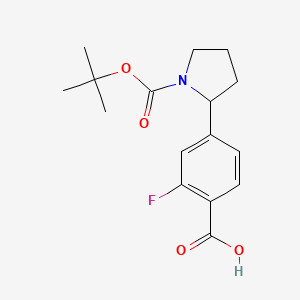
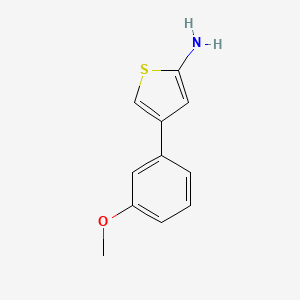
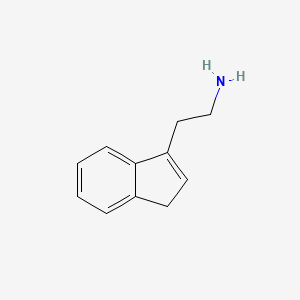
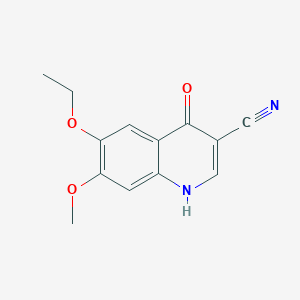
![Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)
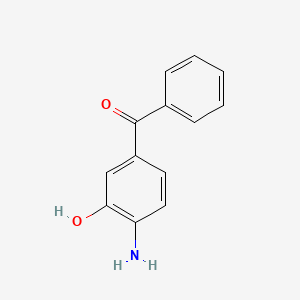
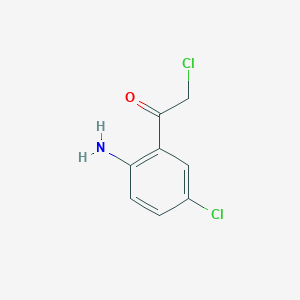
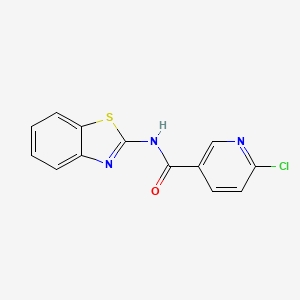

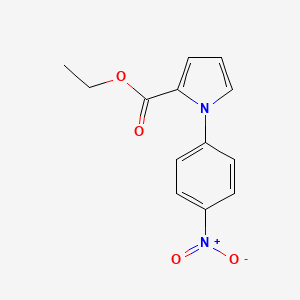

![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)
